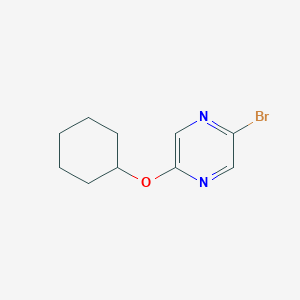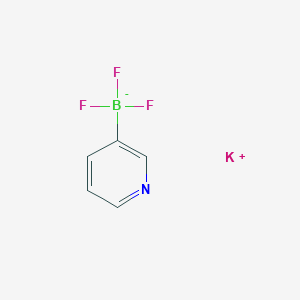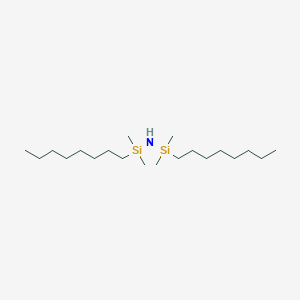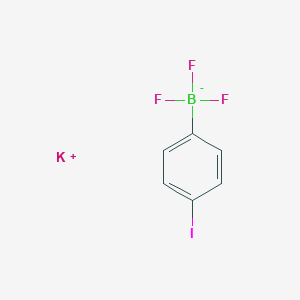
Methoxy(dimethyl)silane
Vue d'ensemble
Description
Methoxy(dimethyl)silane is a useful research compound. Its molecular formula is C3H10OSi and its molecular weight is 90.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methoxy(dimethyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methoxy(dimethyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Lithium-Ion Batteries
Methoxy(dimethyl)silane derivatives, like Phenyl tris-2-methoxydiethoxy silane (PTMS), have been explored as additives in PC-based electrolytes for lithium-ion batteries. Such additives can suppress the co-intercalation of PC and form a cross-polymerized network on graphite surfaces, enhancing the battery's electrochemical properties (Xia et al., 2008).
2. Chemical Binding to Silica Surfaces
Methoxytrimethylsilane and its variants are used for silylation of porous silica gel, resulting in different silane-to-surface links. These compounds are significant in surface chemistry, especially for creating specific chemical bindings on silica surfaces (Vankan et al., 1988).
3. Non-Aqueous Electrolyte Solvents
Novel silane compounds, including methoxy(dimethyl)silane derivatives, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts and improve battery performance (Amine et al., 2006).
4. Polymer Composites and Coatings
Methoxy-type silane coupling agents are used in polymer composites and coatings due to their higher reactivity towards hydrolysis. These agents can improve mechanical, physical, and dynamic properties of composites, particularly in vulcanization processes (Aziz et al., 2021).
5. Silylation Studies
Studies on silylation of substances like Cab-O-Sil with methoxymethylsilanes provide insights into the effects of surface-adsorbed water and postreaction curing temperature on silane concentration and methoxy group hydrolysis. Such research is crucial in understanding the chemistry of silane-based surface treatments (Blitz et al., 1988).
Propriétés
IUPAC Name |
methoxy(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10OSi/c1-4-5(2)3/h5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOOEHFQQLYDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxy(dimethyl)silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



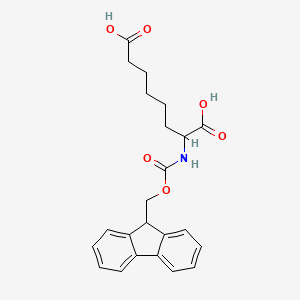

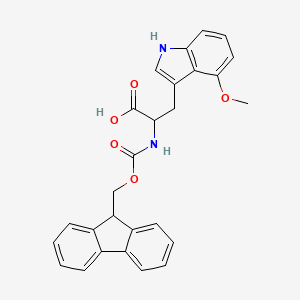
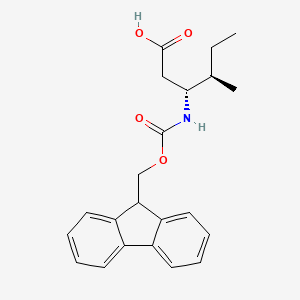
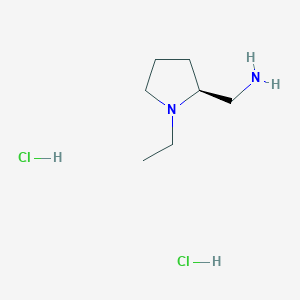
![1-[(2Z)-3-carboxy-2,3-dichloroprop-2-enamido]cyclohexane-1-carboxylic acid](/img/structure/B7827282.png)
![(2Z)-2,3-dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B7827283.png)
